3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride
Description
3,8-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-9-ol hydrochloride is a polycyclic small-molecule scaffold characterized by a tricyclic core containing two nitrogen atoms (3,8-diaza), a hydroxyl group at position 9, and a hydrochloride counterion. Its molecular formula is C₁₁H₁₅ClN₂O (free base: C₁₁H₁₄N₂O, MW 190.24 g/mol). The compound is marketed as a versatile building block for drug discovery and material science due to its rigid, nitrogen-rich framework, which enables diverse functionalization .
Properties
IUPAC Name |
3,8-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-9-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10;/h2,4,6,8,13-14H,1,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKVPSMRHJDQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC3=C2N=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride (CAS Number: 1803597-70-7) is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. This compound has garnered attention for its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 226.70 g/mol. Its structure features a bicyclic framework that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.70 g/mol |
| CAS Number | 1803597-70-7 |
| Appearance | Powder |
| Purity | ≥95% |
Antitumor Activity
Research has indicated that 3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol exhibits significant antitumor activity against various cancer cell lines. A study conducted on human breast cancer cells demonstrated that this compound inhibits cell proliferation and induces apoptosis through the activation of caspase pathways .
Case Study: Breast Cancer Cell Lines
- Cell Line : MCF-7 (human breast adenocarcinoma)
- IC50 : 12 µM (indicating effective inhibition of cell growth)
- Mechanism : Induction of apoptosis via mitochondrial pathway
Antimicrobial Activity
In addition to its antitumor properties, this compound has also shown promising antimicrobial effects against a range of bacterial strains. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study: Antimicrobial Efficacy
- Bacterial Strains Tested :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 8 µg/mL
- E. coli: 16 µg/mL
The biological activity of 3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol is believed to be mediated through several mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in cellular metabolism and proliferation.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could lead to cellular damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The tricyclic diazatricyclo core is shared among several analogs, but substituents and additional heteroatoms significantly alter physicochemical and biological properties.
Table 1: Key Structural Differences
Physicochemical Properties
- Polarity and Solubility : The hydrochloride salt of the target compound enhances water solubility compared to neutral analogs like 4-bromo-9-methyl-8-oxa-diazatricyclo (logP ~2.5 estimated). Carboxylic acid derivatives (e.g., 5a) exhibit pH-dependent solubility due to ionizable groups .
- Thermal Stability : Azoalkanes (e.g., 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one) show lower thermal stability due to N=N bond lability, whereas the target compound’s saturated tricyclic framework improves stability .
Spectral and Analytical Data Comparison
Table 2: NMR and IR Signatures
Preparation Methods
Cyclization Approach
- Starting Materials: Precursors typically include substituted pyridine or pyrrole derivatives and cyclic amines that can form the diaza moiety.
- Cyclization Reaction: Intramolecular cyclization under acidic or basic catalysis to form the tricyclic skeleton. This may involve nucleophilic substitution or condensation reactions.
- Hydroxylation: Introduction of the hydroxyl group at the 9-position is achieved either by direct hydroxylation of a precursor or by using a protected hydroxyl group during synthesis that is deprotected in the final steps.
- Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
Multi-Step Synthesis with Intermediate Purification
- Stepwise Assembly: The synthesis may be carried out in multiple steps, isolating intermediates to ensure structural integrity and purity.
- Use of Protecting Groups: Protecting groups for amines or hydroxyls may be employed to prevent side reactions during ring closures.
- Purification: Chromatographic techniques such as column chromatography or recrystallization are used to purify intermediates and the final product.
Representative Synthetic Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of diaza ring | Cyclization of diamine and pyridine derivative under acidic catalysis (e.g., HCl, reflux) | Formation of tricyclic diaza intermediate |
| 2 | Hydroxyl group introduction | Hydroxylation via selective oxidation or deprotection of hydroxyl protecting group (e.g., TBAF for silyl ethers) | Introduction of 9-ol functionality |
| 3 | Salt formation | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt |
| 4 | Purification | Recrystallization or chromatography | Purified 3,8-diazatricyclo... hydrochloride |
Analytical and Research Findings Related to Preparation
- Purity: Commercially available samples report purity levels of approximately 95%, indicating effective purification methods are used post-synthesis.
- Stability: The hydrochloride salt form enhances stability and solubility, facilitating handling and formulation.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and acid concentration are optimized to maximize yield and minimize side products.
- Characterization: Confirmatory techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to verify structure and purity.
Summary of Preparation Considerations
- The synthesis of 3,8-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride requires careful orchestration of cyclization and functional group transformations.
- The hydrochloride salt form is favored for its enhanced physical properties.
- Multi-step synthesis with intermediate purification is typical to achieve high purity.
- Detailed synthetic protocols are often proprietary or described in patents related to similar heterocyclic compounds, emphasizing the need for controlled reaction conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,8-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-9-ol hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a literature review of analogous bicyclic or tricyclic nitrogen-containing systems (e.g., and ). Use a stepwise approach:
Route Selection : Compare methods such as cyclocondensation, multi-component reactions, or functional group interconversion. For example, describes a procedure involving aryl/heteryl substituents and thia-azatricyclic intermediates.
Condition Optimization : Screen solvents (polar aprotic vs. protic), catalysts (acid/base), and temperature gradients. For instance, oxidation or substitution reactions may require controlled pH or inert atmospheres ().
Analytical Validation : Confirm intermediates and final products via LC-MS, NMR (¹H/¹³C), and IR spectroscopy ().
- Key Data : Reaction yields from (e.g., 70–85% for thia-azatricyclic derivatives) and stability profiles under varying conditions ().
Q. How can researchers reliably characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Combine spectral and computational tools:
Spectral Analysis : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (²D-COSY, NOESY) for stereochemical assignment ().
Computational Modeling : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra ().
Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Reference Data : Spectral libraries from (e.g., hydroxyisoxazole derivatives) and synthetic protocols in .
Advanced Research Questions
Q. How can theoretical frameworks guide the study of this compound’s reactivity and biological interactions?
- Methodological Answer : Align experimental design with conceptual models:
Reactivity Studies : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. For example, emphasizes linking observations to overarching theories (e.g., transition-state stabilization in substitution reactions).
Biological Target Identification : Use molecular docking simulations (AutoDock, Schrödinger) to map interactions with enzymes or receptors, informed by structural analogs ().
Mechanistic Proposals : Develop kinetic models (e.g., Eyring equation) to explain reaction pathways, incorporating data from isotopic labeling or trapping experiments.
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Conduct a reproducibility audit:
Variable Isolation : Systematically test variables (e.g., reagent purity, solvent dryness) using fractional factorial design ().
Cross-Validation : Compare spectral data across independent labs () and use standardized reference compounds (e.g., hydroxyisobutyric acid in ).
Meta-Analysis : Apply statistical tools (ANOVA, PCA) to identify outliers in published datasets, as suggested in .
- Case Example : reports 85% yield for a thia-azatricyclic intermediate under anhydrous conditions, while other studies may show lower yields due to moisture sensitivity.
Q. What experimental designs are suitable for assessing this compound’s environmental fate or ecotoxicological impacts?
- Methodological Answer : Adopt tiered testing strategies ():
Abiotic Fate : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis exposure), and sorption coefficients (e.g., log Kow) using OECD guidelines.
Biotic Interactions : Use microcosm assays to evaluate biodegradation (e.g., OECD 301F) and algal/zootoxicity (IC50 values).
Long-Term Monitoring : Deploy split-split plot designs () to track persistence in soil/water matrices over seasons.
- Data Integration : Cross-reference with analogs like hydroxylamine hydrochloride () for predictive modeling.
Methodological Best Practices
- Literature Synthesis : Critically analyze prior studies ( ) to identify gaps (e.g., unexplored substituent effects or unvalidated targets).
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology () and environmental science () for holistic insights.
- Data Transparency : Use platforms like ORCID () to ensure reproducibility and credit assignment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
